![molecular formula C22H18BrF2O4P B14786652 Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- is an organic compound belonging to the class of retro-dihydrochalcones. These compounds are structurally distinguished by the lack of oxygen functionalities at the C2’- and C6’-positions . The compound has a molecular formula of C22H18BrF2O4P and a molecular weight of 495.25 .
準備方法
The synthesis of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- involves several stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound .
化学反応の分析
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- involves its interaction with specific molecular targets. One known target is the tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes. The compound exerts its effects by inhibiting this enzyme, leading to alterations in cellular signaling pathways .
類似化合物との比較
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- can be compared with other retro-dihydrochalcones and related compounds. Similar compounds include:
Stilbenes: These compounds share a similar phenylpropanoid structure but differ in their functional groups.
Alkyl-phenylketones: These compounds have a similar ketone functionality but lack the phosphonic acid moiety.
Benzoyl derivatives: These compounds have a benzoyl group but differ in their overall structure and reactivity.
The uniqueness of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C22H18BrF2O4P |
|---|---|
分子量 |
495.2 g/mol |
IUPAC名 |
[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C22H18BrF2O4P/c23-20-14-15(11-12-19(20)22(24,25)30(27,28)29)13-18(16-7-3-1-4-8-16)21(26)17-9-5-2-6-10-17/h1-12,14,18H,13H2,(H2,27,28,29) |
InChIキー |
WDTMVBQZDFMOIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C=C2)C(F)(F)P(=O)(O)O)Br)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


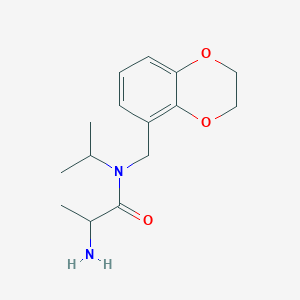
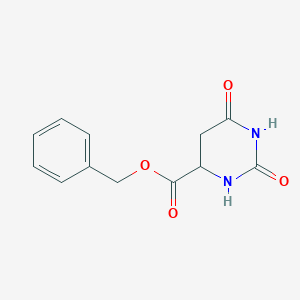
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
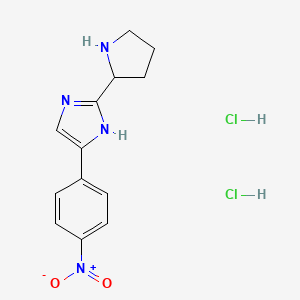
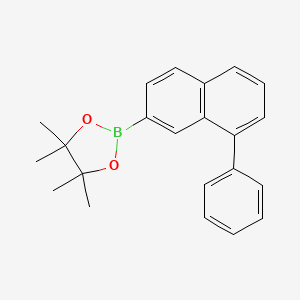
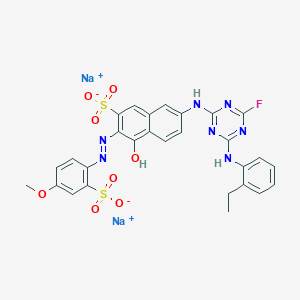
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
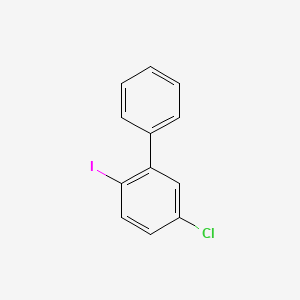

![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
